molecular formula C19H24N4O2 B2415423 6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1208896-29-0

6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2415423
CAS No.: 1208896-29-0
M. Wt: 340.427
InChI Key: YLWVXFZMOAWFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-isopropyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized for their potential as anticancer and anti-5-lipoxygenase agents, highlighting their application in therapeutic development (Rahmouni et al., 2016).
  • Antimicrobial Agents : Research into pyrimidine derivatives has also explored their potential as antimicrobial agents, with specific compounds synthesized and evaluated for antibacterial activity against a range of pathogens (Aggarwal et al., 2013).

Pharmaceutical Chemistry

  • Enzyme Inhibition : Some pyrimidine derivatives have been identified as specific inhibitors of certain enzymes, such as cGMP specific (type V) phosphodiesterase, offering insights into the development of new pharmaceuticals (Dumaitre & Dodic, 1996).

Drug Design and Synthesis

  • Benzodiazepine Receptor Ligands : The synthesis of pyrazolopyrido[3,4-e]pyrimidine derivatives has been explored for potential as benzodiazepine receptor ligands, indicating their use in the design of anxiolytic drugs (Bruni et al., 1994).

Molecular Docking and In Vitro Studies

  • Anti-Tubercular Evaluation : A series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate compounds were synthesized and evaluated for their activity against mycobacterium tuberculosis, including molecular docking studies to identify the most potent compounds (Vavaiya et al., 2022).

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propan-2-ylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15(2)17-12-18(24)23(14-20-17)13-19(25)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12,14-15H,8-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWVXFZMOAWFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.